2,5-dibromo-1H-benzo[d]imidazole
Description
Significance of Heterocyclic Benzimidazole (B57391) Core in Functional Molecules
The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of functional molecules. ijarsct.co.inresearchgate.netrsc.org This heterocyclic system is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijarsct.co.inresearchgate.netacs.org Benzimidazole derivatives have been successfully developed into drugs with applications as anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory agents. ijarsct.co.innih.govijpsjournal.com The structural similarity of the benzimidazole core to naturally occurring purines, such as those found in vitamin B12, allows it to interact with various biological systems. ijarsct.co.inresearchgate.net This versatility has led to the development of numerous therapeutic agents, including albendazole, pantoprazole, and telmisartan. ijarsct.co.in Beyond medicine, these compounds are also investigated in materials science for applications in optical materials and sensors due to their electronic properties. researchgate.netsmolecule.com
Unique Structural Features and Research Potential of Dibrominated Benzimidazoles
The introduction of two bromine atoms onto the benzimidazole core, creating dibrominated benzimidazoles, imparts unique characteristics that enhance their research potential. The bromine atoms at positions 2 and 5 in 2,5-dibromo-1H-benzo[d]imidazole significantly influence its electronic and steric properties. These halogen substituents are electron-withdrawing, which creates electron-deficient regions on the molecule, thereby increasing its electrophilicity and reactivity. This enhanced reactivity is particularly valuable for synthetic chemists, facilitating nucleophilic substitution and cross-coupling reactions like the Suzuki or Sonogashira couplings to build more complex molecules. smolecule.com
Furthermore, the presence of bromine atoms promotes interactions with biological targets. For instance, the planarity of the fused ring system, augmented by the bromine atoms, can enhance DNA intercalation, a mechanism relevant to potential anticancer applications. The specific positioning of the bromine atoms is crucial, as it dictates the compound's reactivity and pharmacological profile when compared to other brominated or substituted benzimidazoles. smolecule.com Molecular docking studies have been employed to explore how these structural features enable interaction with various biological targets, such as enzymes involved in bacterial resistance or cellular proliferation. smolecule.com
Historical Context and Evolution of Research on Benzimidazole Derivatives
The journey of benzimidazole research began in the 1870s with its initial synthesis. nih.gov However, significant interest was sparked in 1944 when Woolley proposed that the purine-like structure of benzimidazoles could have biological applications. ijarsct.co.in A pivotal moment came with the discovery that a benzimidazole derivative is a key component of vitamin B12. researchgate.net This finding spurred further investigation into the therapeutic potential of this chemical family.
In the mid-20th century, research yielded the first major breakthroughs. Thiabendazole (B1682256), the first benzimidazole anthelmintic agent, was discovered in 1951, paving the way for a new class of parasitic disease treatments. ijarsct.co.inresearchgate.net The 1950s also saw the discovery of a benzimidazole-derived opioid agonist by CIBA pharmaceutical. ijarsct.co.in The following decades witnessed a rapid expansion of research, uncovering a wide range of activities. In the 1960s, benzimidazole derivatives were identified as proton pump inhibitors, and in the 1970s, Janssen Pharmaceutica and SmithKline Corporation developed the highly successful anthelmintics mebendazole (B1676124) and albendazole, respectively. ijarsct.co.in From its origins in anti-parasitic research, the field has evolved to explore the use of benzimidazole derivatives in treating cancer, viral infections, and hypertension, solidifying their status as a versatile and important class of compounds in medicinal chemistry. ijarsct.co.inresearchgate.net
Scope and Focus of Current Academic Inquiry into this compound
Current research on this compound is centered on its utility as a versatile chemical intermediate and its intrinsic biological activities. It is recognized as a valuable building block in medicinal chemistry, materials science, and catalysis. The primary focus lies in leveraging its unique reactivity. The two bromine atoms serve as handles for further chemical modification through reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex, functionalized benzimidazole derivatives. smolecule.com
A significant area of investigation is its potential as a therapeutic agent. Studies have indicated that this compound possesses notable antimicrobial properties against various bacteria and fungi. smolecule.com Furthermore, its derivatives are being explored for anticancer applications, attributed to their ability to interfere with cellular pathways essential for tumor growth. smolecule.com Academic inquiry also involves computational and molecular docking studies to understand its mechanism of action and to predict its interactions with specific biological targets, thereby guiding the design of new and more potent drug candidates. smolecule.com The synthesis of the compound itself is also a subject of study, with methods typically involving the bromination of a benzimidazole precursor followed by cyclization, and subsequent purification. smolecule.com
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Br₂N₂ |
| Molecular Weight | 275.93 g/mol nih.gov |
| IUPAC Name | 2,5-dibromo-1H-benzimidazole |
| Appearance | Solid |
| Key Structural Features | Fused benzene and imidazole rings with bromine at positions 2 and 5 |
Table 2: Comparison of this compound with Related Compounds
| Compound Name | Key Structural Difference | Impact on Properties/Applications |
| 1H-Benzimidazole | Lacks bromine substituents. | Serves as the basic scaffold; less reactive in cross-coupling reactions compared to its brominated counterparts. smolecule.com |
| 2-Bromo-1H-benzimidazole | Contains only one bromine atom at position 2. | Exhibits antibacterial properties but has a different reactivity profile than the dibrominated version. smolecule.comsigmaaldrich.com |
| 5,6-Dibromo-1H-benzo[d]imidazole | Bromine atoms are on the benzene ring, not the imidazole ring. | This substitution pattern leads to distinct pharmacological profiles and reactivity. smolecule.comnih.gov |
| 4,5-Dibromo-1,2-dimethyl-1H-imidazolium Bromide | Non-fused imidazole ring with different substitution. | Lacks the extended conjugation of the benzimidazole system, reducing its affinity for biological macromolecules like DNA. |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRLPBBWRIXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544178 | |
| Record name | 2,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106072-43-9 | |
| Record name | 2,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 2,5 Dibromo 1h Benzo D Imidazole and Its Analogs
Direct Bromination Strategies for Benzimidazole (B57391) Systems
Direct bromination involves the introduction of bromine atoms onto the benzimidazole core through electrophilic aromatic substitution. The electron-rich nature of the benzimidazole ring system facilitates this reaction. smolecule.com
Bromination of 1H-Benzimidazole Precursors
The direct bromination of 1H-benzimidazole and its derivatives can lead to a variety of brominated products, depending on the reaction conditions and the nature of the substituents on the benzimidazole ring. For instance, the bromination of 2-methylbenzimidazole (B154957) in an acetic acid solution with two moles of bromine can yield a tetrabromo derivative. nih.gov Aqueous bromination of benzimidazole and its N-methyl and 2-methyl analogs has also been studied to determine the reactivity and rate constants for the reaction with molecular bromine. rsc.org
The synthesis of 2,5-dibromo-1H-benzo[d]imidazole can be achieved through the direct bromination of 1H-benzimidazole. smolecule.com This approach typically utilizes elemental bromine in a suitable solvent like acetic acid. smolecule.com The reaction proceeds via an electrophilic substitution mechanism where bromine attacks the electron-rich positions of the benzimidazole ring. smolecule.com
Regioselective Bromination Techniques
Achieving regioselectivity—the control of where the bromine atoms are introduced—is a critical challenge in the synthesis of specifically substituted benzimidazoles like the 2,5-dibromo derivative. smolecule.com The development of methods for the regioselective synthesis of disubstituted benzimidazoles is an active area of research. ias.ac.in
Direct bromination strategies often result in a mixture of products. For example, the bromination of 2-methylbenzimidazole can produce both 2-methyl-5(6)-bromobenzimidazole and 2-methyl-4,6(5,7)-dibromobenzimidazole. smolecule.com Controlling reaction parameters such as temperature is crucial for influencing the selectivity of the bromination. smolecule.com To obtain a specific isomer like this compound, sequential halogenation or the use of pre-substituted starting materials in a cyclization reaction might be necessary to ensure the correct placement of the bromine atoms.
Role of Brominating Agents and Solvents
Various brominating agents can be employed for the synthesis of brominated benzimidazoles, each with its own reactivity and selectivity profile.
Bromine (Br₂) : Elemental bromine is a common and powerful brominating agent used in the direct electrophilic substitution of benzimidazoles. smolecule.comnih.govrsc.org It is often used in solvents like acetic acid or chloroform. smolecule.comnih.gov
N-Bromosuccinimide (NBS) : NBS is a versatile and convenient reagent for bromination reactions. sigmaaldrich.com It serves as a source for the bromine radical (Br•) and is used in radical substitution, electrophilic addition, and electrophilic substitution reactions. sigmaaldrich.com NBS is considered a milder alternative to liquid bromine, making it easier and safer to handle. rjpbcs.com It can be used for the bromination of various aromatic compounds, often with the aid of an acid catalyst or under irradiation to initiate radical pathways. rjpbcs.comnih.gov In the context of benzimidazoles, NBS can be a valuable tool for achieving controlled bromination.
The choice of solvent is also critical as it can influence the reaction rate and selectivity. Acetic acid is a common solvent for direct bromination with Br₂. smolecule.comnih.gov Other solvents like acetone, often in the presence of an acid catalyst like HCl, can be used with NBS for the nuclear bromination of activated aromatic substrates. nih.gov
Cyclization Reactions for Benzimidazole Ring Formation
An alternative and often more regioselective strategy for synthesizing substituted benzimidazoles involves the construction of the benzimidazole ring from appropriately substituted precursors. This typically involves the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon unit source. For the synthesis of this compound, this would ideally involve the cyclization of 4,5-dibromo-1,2-phenylenediamine.
Condensation of o-Phenylenediamines with Carbonyl Compounds (Carboxylic Acids, Aldehydes)
The most classical and widely used method for constructing the benzimidazole core is the condensation of o-phenylenediamines with various carbonyl compounds. researchgate.netnih.gov
With Aldehydes : o-Phenylenediamines react with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes to form 2-substituted benzimidazoles. asianpubs.org This reaction often requires an oxidizing agent to facilitate the final aromatization step. researchgate.net Various reagents such as sodium metabisulfite, hydrogen peroxide/HCl, and even air can serve as the oxidant. researchgate.net
With Carboxylic Acids : The condensation of o-phenylenediamines with carboxylic acids or their derivatives (like esters or acyl chlorides) is another fundamental route. This reaction typically requires harsh conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, to drive the dehydration and cyclization. researchgate.net
| Starting Materials | Reagent/Catalyst | Conditions | Product | Reference(s) |
| o-Phenylenediamine, Aldehyde | Dioxane dibromide | Mild conditions | 2-Substituted-1H-benzo[d]imidazole | |
| o-Phenylenediamine, Aldehyde | Sodium metabisulfite | Ethanol (B145695)/Water, RT | 2-Substituted benzimidazole | |
| o-Phenylenediamine, Aldehyde | Rose Bengal | Visible light | 2-Substituted benzimidazole | asianpubs.org |
| o-Phenylenediamine, Carboxylic Acid | Ammonium chloride | Ethanol, 80-90°C | 2-Substituted benzimidazole | |
| o-Phenylenediamine, Formic Acid | ZnO nanoparticles | 70°C | 5-Methyl-1H-benzimidazole |
Catalytic Approaches in Cyclization (e.g., Brønsted/Lewis Acid Catalysis, Metal Catalysis)
To overcome the often harsh conditions of classical condensation reactions, various catalytic systems have been developed to promote the cyclization and formation of the benzimidazole ring under milder conditions.
Brønsted and Lewis Acid Catalysis:
Both Brønsted and Lewis acids are effective catalysts for the synthesis of benzimidazoles.
Brønsted acids , such as p-toluenesulfonic acid (PTSA), chlorosulfonic acid, and various acidic ionic liquids, can catalyze the condensation of o-phenylenediamines with aldehydes or other carbonyl sources. These catalysts facilitate the reaction by protonating the carbonyl group, making it more electrophilic and promoting the subsequent cyclization and dehydration steps.
Lewis acids activate the carbonyl group by coordination. A wide array of Lewis acid catalysts have been employed, including metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), metal chlorides (e.g., ZrCl₄, TiCl₄, MgCl₂), and various metal oxides and nanoparticles. For example, Fe(III)-porphyrin has been used to catalyze a one-pot, three-component synthesis of benzimidazoles.
| Catalyst Type | Catalyst Example | Reactants | Key Features | Reference(s) |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | o-Phenylenediamines, Aldehydes | Solvent-free, grinding conditions, high efficiency. | |
| Brønsted Acid | Brønsted acidic ionic liquid | o-Phenylenediamines, Aldehydes | Reusable catalyst, mild conditions. | |
| Lewis Acid | VOSO₄ | o-Phenylenediamines, Aldehydes | Broad substrate scope, recyclable catalyst. | |
| Lewis Acid | TiCl₃OTf | o-Phenylenediamines, Aldehydes | Good to excellent yields, mild conditions. | |
| Lewis Acid | ZrCl₄ | o-Phenylenediamines, Orthoesters | High catalytic activity. |
Metal Catalysis:
Transition metal catalysts offer powerful and versatile methods for benzimidazole synthesis, often proceeding through different mechanisms than simple acid catalysis. smolecule.com
Copper (Cu) catalysts are widely used for intramolecular C-N bond formation to construct the benzimidazole ring. For instance, an improved ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles has been developed.
Nickel (Ni) catalysts have been used for intramolecular C-H cyclization of benzimidazoles with alkenes and in metal-organic frameworks (MOFs) that act as reusable Lewis acid catalysts for the condensation of o-phenylenediamines with aldehydes. smolecule.com
Gold (Au) nanoparticles supported on materials like TiO₂ have been shown to be efficient catalysts for the selective synthesis of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine at ambient conditions.
Other metals like Iron (Fe) , Rhodium (Rh) , and Palladium (Pd) have also been utilized in various catalytic cycles to promote the formation of the benzimidazole scaffold through diverse reaction pathways, including reductive cyclizations and C-H activation. smolecule.com
Microwave-Assisted Cyclization Protocols
Microwave-assisted organic synthesis has become a important technique for accelerating reaction rates and increasing yields in the formation of heterocyclic compounds like benzimidazoles. dergipark.org.trresearchgate.netjocpr.com This method significantly reduces reaction times, often from hours to minutes, when compared to conventional heating methods. organic-chemistry.orgarkat-usa.org The efficiency of microwave synthesis stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. jocpr.com
For the synthesis of this compound, a common approach involves the cyclocondensation of a 1,2-diaminobenzene derivative with a carbonyl compound under microwave irradiation. dergipark.org.tr Specifically, 4-bromo-1,2-phenylenediamine would be a key starting material. The reaction can be performed with various reagents, such as carboxylic acids or aldehydes, often in the presence of a catalyst. dergipark.org.trmdpi.com For instance, the reaction of an o-phenylenediamine with an aldehyde can be facilitated by erbium triflate (Er(OTf)3) under solvent-free microwave conditions, leading to high selectivity and short reaction times. mdpi.com The use of o-phenylenediamine dihydrochloride (B599025) has been noted to reduce colored impurities and improve reaction homogeneity. organic-chemistry.org
Polar solvents like ethanol or the use of solid supports such as montmorillonite (B579905) K10 are often employed to effectively absorb microwave energy and facilitate the reaction. dergipark.org.tr The development of microwave-assisted protocols represents a greener chemical process due to reduced energy consumption and often solvent-free conditions. jocpr.comarkat-usa.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Advantage |
| o-Phenylenediamine | Aromatic Aldehyde | Er(OTf)3, Microwave, Solvent-free | 1,2-disubstituted benzimidazoles | Short reaction time (5 min), high selectivity. mdpi.com |
| o-Phenylenediamine | Carboxylic Acid | SnCl2, Microwave (130°C) | 2-substituted benzimidazoles | Rapid, one-pot procedure from 2-nitroanilines. dergipark.org.tr |
| 4-substituted-1,2-diaminobenzene | Ethyl acetoacetate | Montmorillonite K10, Microwave | Substituted benzimidazoles | Good yields in a dry media synthesis. dergipark.org.tr |
Advanced Synthetic Techniques for Substituted Benzimidazoles
The construction of substituted benzimidazoles has been greatly enhanced by the development of sophisticated synthetic methods that offer improved efficiency, atom economy, and the ability to generate diverse molecular structures.
One-Pot Multicomponent Reactions for Imidazole (B134444) Ring Construction
One-pot multicomponent reactions (MCRs) are highly efficient strategies in modern synthetic chemistry that allow for the construction of complex molecules like benzimidazoles in a single step from three or more reactants. tandfonline.com This approach is celebrated for its high atom economy, reduced waste, and operational simplicity. tandfonline.combenthamdirect.com A typical MCR for benzimidazole synthesis involves the condensation of an o-phenylenediamine, an aldehyde, and often a third component, in the presence of a catalyst. tandfonline.comnih.gov Various catalytic systems, including acidic ionic liquids and sulphated yttria, have been successfully employed to promote these reactions. tandfonline.combenthamdirect.com These methods are advantageous for creating libraries of substituted imidazoles by simply altering the starting materials. tandfonline.com The reactions can often be performed under environmentally friendly conditions, for example, using ethanol as a solvent or even under solvent-free conditions. tandfonline.comsharif.edu
Annulation Strategies ([3+2] or [2+2+1]) for Heterocycle Formation
Annulation reactions, particularly cycloadditions, are powerful methods for constructing the imidazole ring. A [3+2] cycloaddition strategy can be employed, for instance, through the reaction of benzimidates and 2H-azirines catalyzed by ZnCl2, which proceeds under mild conditions with good functional group tolerance. organic-chemistry.org Another innovative approach is the phosphine-catalyzed asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones, affording dearomatized heterocyclic products in high yields and enantioselectivity. chinesechemsoc.org
The [2+2+1] cycloaddition is another advanced technique. For example, a gold-catalyzed reaction can bring together a nitrile (acting as the solvent and a reactant), and an in-situ generated α-imino gold carbene to form a bicyclic imidazole. organic-chemistry.org A ferric chloride/iodine-catalyzed [2+2+1] addition protocol has also been described for the synthesis of 1,4-disubstituted imidazoles. rsc.org These methods provide access to complex imidazole structures that may be difficult to obtain through traditional condensation reactions.
Oxidative/Dehydrogenative Coupling Reactions in Imidazole Synthesis
Oxidative or cross-dehydrogenative coupling (CDC) reactions have emerged as highly atom-economical and environmentally benign methods for synthesizing benzimidazoles. dntb.gov.ua These reactions create C-N and C-C bonds directly from C-H and N-H bonds, avoiding the need for pre-functionalized starting materials. tandfonline.comdntb.gov.ua A common strategy involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.gov Various oxidants can be used, including iodine, oxygen (air), and metal catalysts. tandfonline.comorganic-chemistry.orgnih.gov For instance, an iodine-catalyzed cross-dehydrogenative coupling between 2H-imidazole oxides and alicyclic amines has been reported. researchgate.net Furthermore, a ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazoles has been developed, showcasing the versatility of this approach for C-C bond formation at the C2 position of the imidazole ring. nih.gov These methods often proceed under mild conditions and can tolerate a variety of functional groups. nih.govresearchgate.net
Functional Group Compatibility and Reactivity in Synthesis
The synthesis of specifically substituted benzimidazoles, such as this compound, requires careful management of functional group compatibility. The presence of bromine atoms on the aromatic ring influences the reactivity of the starting materials. The electron-withdrawing nature of halogens can decrease the nucleophilicity of the o-phenylenediamine, potentially necessitating stronger catalysts or harsher reaction conditions for the cyclization to proceed efficiently.
Moreover, the bromine substituents themselves are functional groups that can participate in or be sensitive to certain reaction conditions. For example, in metal-catalyzed reactions, there is a possibility of undesired cross-coupling at the C-Br bond. Therefore, the choice of catalyst and reaction conditions is critical to ensure the desired transformation occurs without side reactions. For instance, in a Pd/Ag-mediated dehydrogenative alkynylation of 4,5-dibromo-1-methyl-1H-imidazole, the C-Br bonds remained intact, demonstrating the potential for selective functionalization. nih.gov In some complex syntheses, the use of protecting groups may be necessary to temporarily mask reactive sites and achieve the desired regioselectivity. google.com The tolerance of a wide range of functional groups is a key feature of many modern synthetic methods for benzimidazoles. organic-chemistry.orgchinesechemsoc.orgresearchgate.net
Purification and Characterization Methodologies in Synthetic Organic Chemistry
Following the synthesis of this compound, a rigorous purification and characterization process is essential to ensure the identity and purity of the compound.
Purification:
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. nih.govmdpi.com Ethanol is a commonly used solvent for recrystallizing benzimidazole derivatives. nih.govmdpi.com
Column Chromatography: This is a versatile purification technique used to separate components of a mixture. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the compounds separate based on their differing affinities for the stationary and mobile phases. arkat-usa.orgijpsm.com
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to determine the purity of a compound. ijpsm.comijpsr.com
Characterization:
Melting Point: A sharp and distinct melting point is a good indicator of a pure crystalline solid. This physical property is often compared to literature values for confirmation. arkat-usa.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed information about the molecular structure. ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR provides information about the carbon framework of the molecule. nih.govresearchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The fragmentation pattern can also provide structural clues. tandfonline.comacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a benzimidazole derivative, characteristic absorption bands for N-H and C=N bonds would be expected. nih.govresearchgate.net
Elemental Analysis: This technique determines the elemental composition (e.g., C, H, N, Br) of the synthesized compound, which is then compared to the theoretical values calculated from the molecular formula to confirm its identity. arkat-usa.orgresearchgate.net
| Technique | Information Provided | Relevance to this compound |
| Melting Point | Purity assessment | A sharp, defined melting range indicates high purity. arkat-usa.org |
| ¹H NMR | Proton environment and connectivity | Confirms the presence and positions of aromatic and N-H protons. researchgate.net |
| ¹³C NMR | Carbon skeleton | Confirms the number and types of carbon atoms in the molecule. researchgate.net |
| Mass Spectrometry | Molecular weight and formula | Determines the molecular weight, confirming the presence of two bromine atoms through isotopic patterns. tandfonline.com |
| IR Spectroscopy | Functional groups | Identifies characteristic N-H and C=N stretching vibrations of the imidazole ring. researchgate.net |
| Elemental Analysis | Elemental composition | Verifies the percentage of Carbon, Hydrogen, Nitrogen, and Bromine, confirming the molecular formula. researchgate.net |
Derivatization and Functionalization of 2,5 Dibromo 1h Benzo D Imidazole
Exploiting Bromine Atom Reactivity for Further Functionalization
The carbon-bromine bonds at the 2- and 5-positions of the benzimidazole (B57391) core are key sites for introducing molecular diversity. The electronic properties of the heterocyclic ring system render these positions susceptible to a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms on the 2,5-dibromo-1H-benzo[d]imidazole ring system can be displaced by a range of nucleophiles. smolecule.com The reactivity of these positions, particularly the C-2 position, is enhanced by the electron-withdrawing nature of the imidazole (B134444) ring. Research on related halogenated imidazoles has shown that the 2-bromine atom is often more labile and susceptible to nucleophilic attack. rsc.org
Studies on analogous N-protected 2,4,5-tribromoimidazoles demonstrate that treatment with nucleophiles such as sodium alkane-thiolates or arene-thiolates results in the selective displacement of the bromine atom at the 2-position. rsc.org Similarly, reactions with sodium isopropoxide in isopropyl alcohol also lead to substitution at this site. rsc.org This reactivity allows for the introduction of various sulfur- and oxygen-based functional groups. The bromine at the 5-position can also undergo substitution, often requiring more forcing conditions. Common nucleophiles used in these reactions include amines and thiols, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds.
Table 1: Examples of Nucleophilic Substitution on Bromo-imidazole Scaffolds
| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| N-protected 2,4,5-tribromoimidazole | Sodium alkane/arene-thiolates | C-2 | 2-Thioether-4,5-dibromoimidazole | rsc.org |
| N-protected 2,4,5-tribromoimidazole | Sodium isopropoxide | C-2 | 2-Isopropoxy-4,5-dibromoimidazole | rsc.org |
| 1-Benzyl-5-bromo-4-nitroimidazole | Thiolates | C-5 | 5-Thioether-1-benzyl-4-nitroimidazole | rsc.org |
| 2,5-Dibromo-4-nitro-1H-imidazole | Amines, Thiols | C-2, C-5 | Amino or thio-substituted imidazoles |
Cross-Coupling Reactions at Bromo Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituents of this compound serve as excellent electrophilic partners in these transformations.
Palladium catalysis is widely employed for the functionalization of aryl bromides. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron species with an organic halide, is a prominent example. researchgate.net The reaction of this compound with various arylboronic acids or esters, catalyzed by a palladium(0) complex, can yield 2,5-diaryl-1H-benzo[d]imidazoles. researchgate.net Typical catalytic systems involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), often used with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction would allow for the introduction of alkynyl moieties at the 2- and 5-positions. The Heck reaction provides a method for C-C bond formation between the benzimidazole core and an alkene. These palladium-catalyzed methods are valued for their high efficiency and tolerance of a wide range of functional groups. researchgate.netscispace.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) | Pd(OAc)₂, PdCl₂ or other Pd(0)/Pd(II) source + Ligand (e.g., PCy₃) + Base (e.g., K₃PO₄, K₂CO₃) | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst + Copper(I) co-catalyst + Base | smolecule.com |
| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst + Base | researchgate.net |
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are effective for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S. nih.govresearchgate.net These reactions are complementary to palladium-catalyzed methods and are often preferred for C-N bond formation. In a typical Ullmann coupling, an aryl halide is reacted with an amine, alcohol, or thiol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), often with a ligand like o-phenanthroline. researchgate.netacs.org
The reaction of this compound with various amines or N-heterocycles can be achieved using copper catalysis to produce N-arylated derivatives. nih.gov The efficiency of these reactions is highly dependent on the choice of the copper source, ligand, base, and solvent. acs.org Tandem reactions that utilize both palladium and copper catalysts have also been developed to construct complex heterocyclic systems from bromo-substituted benzimidazoles. nih.gov
Selective Debromination for Mono-Functionalization
While the presence of two bromine atoms allows for difunctionalization, selective removal of one bromine atom is a crucial strategy for accessing mono-functionalized derivatives. This transformation opens the door to sequential and site-specific modifications.
One approach involves reductive dehalogenation. For instance, in the related compound 4,5-dibromo-1,2-dimethyl-1H-imidazole, selective debromination was achieved using an organometallic reagent, isopropyl magnesium chloride, to yield the mono-brominated product. thieme-connect.de Another method demonstrated on 2,5-dibromo-4-nitroimidazole involves using potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃) in acetic acid to selectively remove one bromine atom, yielding the 2-bromo-4-nitro-1H-imidazole intermediate. These methods highlight that by carefully choosing reagents and conditions, one bromine atom can be selectively removed, leaving the other available for subsequent functionalization reactions as described above.
Table 3: Methods for Selective Debromination of Dibromo-imidazoles
| Starting Material | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride | - | Selective removal of one bromine atom | thieme-connect.de |
| 2,5-Dibromo-4-nitroimidazole | Potassium iodide (KI), Sodium sulfite (Na₂SO₃) | Acetic acid, 120–125 °C, 16 h | High purity mono-bromo compound |
Modification at the N-1 Position of the Benzimidazole Ring
The imidazole ring contains an N-H proton that is acidic and can be readily removed by a base, allowing for functionalization at the N-1 position. This site is a prime target for introducing a wide variety of substituents via alkylation, acylation, and other N-arylation reactions. nih.gov
A common and effective method for N-functionalization involves the deprotonation of the N-H group with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting benzimidazolide (B1237168) anion is a potent nucleophile that readily reacts with a range of electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide) leads to the corresponding N-alkylated products. nih.gov Similarly, reaction with acyl chlorides or anhydrides yields N-acylated derivatives. This straightforward modification allows for the attachment of diverse functional groups, which can be used to tune the solubility, electronic properties, and biological activity of the resulting compounds. nih.gov
Alkylation and Acylation Strategies
The nitrogen atoms of the imidazole ring in benzimidazole derivatives are common sites for functionalization. Alkylation and acylation reactions at these positions are fundamental strategies to modify the compound's solubility, steric profile, and electronic properties.
N-alkylation of the benzimidazole core is frequently achieved by reacting the heterocycle with an alkyl halide in the presence of a base. nih.govresearchgate.net A common method involves the use of sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) to deprotonate the imidazole nitrogen, followed by the addition of the alkylating agent, such as benzyl (B1604629) oxy methyl chloride (BOM-Cl). nih.gov An alternative approach utilizes potassium carbonate as the base, often in conjunction with a phase-transfer catalyst like tetra-n-butylammonium bromide, to facilitate the reaction under milder conditions. researchgate.net These methods allow for the introduction of a wide variety of alkyl groups onto the imidazole nitrogen.
Acylation reactions follow a similar principle, typically involving the reaction of the N-H group with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding N-acylbenzimidazole. These strategies are crucial for creating precursors for more complex molecules and for modulating the core's electronic nature.
| Reaction Type | Typical Reagents | Reaction Conditions | Purpose |
| N-Alkylation | Alkyl halides (e.g., BOM-Cl), Sodium Hydride (NaH) | Anhydrous DMF, 0 °C to room temperature | Introduce alkyl groups to modulate solubility and steric properties. nih.gov |
| N-Alkylation (PTC) | Alkyl halides, Potassium Carbonate (K2CO3), Tetra-n-butylammonium bromide | Phase Transfer Catalysis (PTC) | Achieve alkylation under mild conditions. researchgate.net |
| N-Acylation | Acyl chlorides, Acyl anhydrides, Base (e.g., Triethylamine) | Aprotic solvent | Introduce electron-withdrawing acyl groups. |
Introducing Varied Substituents for Modulation of Electronic Characteristics
The electronic characteristics of the this compound system are significantly influenced by the nature of the substituents on the heterocyclic core. The two bromine atoms at the C-5 and what would be the C-2 position (based on standard benzimidazole numbering, though the prompt implies a 2,5-dibromo substitution on the benzene (B151609) ring which is chemically designated as 5,6-dibromo or 4,7-dibromo) already impart strong electron-withdrawing effects through induction. This inherent electronic nature can be further tuned by introducing additional functional groups.
Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other available positions can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the derivatization of related benzimidazoles with phenyl groups has been explored to develop positive allosteric modulators for GABA-A receptors, highlighting how substituents can tailor interactions with biological targets. nih.gov The goal is often to create privileged electron acceptor units for applications in materials science or to enhance biological activity by modifying interactions with DNA or specific enzymes. nih.govacs.org
| Substituent Type | Example Groups | Electronic Effect | Potential Impact |
| Electron-Donating Groups (EDG) | Methoxy (-OCH3), Alkyl (-R), Amino (-NH2) | Increases electron density in the ring system. | Modulates binding affinity, alters redox potential. nih.gov |
| Electron-Withdrawing Groups (EWG) | Nitro (-NO2), Cyano (-CN), Phenyl (-C6H5) | Decreases electron density, creating an electrophilic core. | Enhances electron-accepting properties, can be crucial for biological mechanisms. nih.gov |
| Halogens | Fluoro (-F), Chloro (-Cl) | Inductive electron withdrawal, can participate in halogen bonding. | Improves metabolic stability and modulates receptor interactions. nih.gov |
Substitution at C-2 and Other Peripheral Positions of the Benzimidazole Core
The C-2 position of the benzimidazole ring is a primary target for introducing diversity into the molecular structure. One of the most direct methods for functionalizing this position is through the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. nih.gov For a pre-formed benzimidazole, direct C-H activation has emerged as a powerful, atom-economical strategy. nih.gov
Rhodium(I)-catalyzed C-H activation, for example, allows for the selective alkylation of the C-2 position with alkenes. nih.gov This method can be applied to a broad range of benzimidazoles, including those with electron-rich and electron-poor functionalities on the arene ring. nih.gov Another established pathway involves the condensation of o-phenylenediamines with aldehydes, often using a reagent like sodium metabisulfite, to construct the C-2 substituted benzimidazole core from the ground up. nih.gov These synthetic routes are critical for accessing derivatives where the C-2 substituent is a key determinant of the molecule's function.
| Reaction | Reagents/Catalysts | Description |
| C-2 Alkylation | Rhodium(I) catalyst, Alkenes | Direct C-H activation at the C-2 position to form a C-C bond with high selectivity. nih.gov |
| Core Synthesis | o-phenylenediamine, Aldehyd, Sodium Metabisulfite | Condensation reaction to build the benzimidazole ring with a pre-installed C-2 substituent. nih.gov |
| Core Synthesis | o-phenylenediamine, Carboxylic Acid/Derivatives | Acid-catalyzed condensation to form the C-2 substituted benzimidazole. nih.gov |
Synthesis of Hybrid and Fused Heterocyclic Architectures Involving Dibromobenzimidazole Moieties
The this compound unit can serve as a building block for the construction of more complex, polycyclic systems. The synthesis of hybrid and fused heterocyclic architectures is a strategy employed to create compounds with novel three-dimensional shapes and functionalities, often leading to unique biological activities or material properties.
Methodologies for creating fused systems often involve intramolecular cyclization reactions. For example, by introducing appropriate functional groups onto the benzimidazole core and a peripheral substituent, subsequent ring-closing reactions can generate tetracyclic or even more complex structures. An analogous strategy has been demonstrated in the derivatization of 2,1,3-benzothiadiazoles, where ring-closing reactions on borylated intermediates lead to fused ring systems. nih.gov Such synthetic pathways, applied to the dibromobenzimidazole scaffold, could unlock access to novel chemical space. The diverse biological activities reported for substituted benzimidazoles, including anticancer and antimicrobial effects, often arise from these complex, hybrid structures that can interact more specifically with biological macromolecules. nih.govnih.gov
Applications in Organic Synthesis and Chemical Building Blocks
Role as a Privileged Scaffold in Heterocyclic Chemistry
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. The benzimidazole (B57391) nucleus is widely recognized as one such privileged scaffold. doaj.org This is due to its structural resemblance to naturally occurring purines, which allows it to interact with numerous biopolymers.
The utility of the benzimidazole scaffold is enhanced in 2,5-dibromo-1H-benzo[d]imidazole. The bromine atoms at the 2- and 5-positions serve as key points for synthetic diversification. These reactive sites allow chemists to introduce a variety of substituents, thereby creating large libraries of novel compounds from a single, well-defined core structure. This capability is crucial in drug discovery for exploring structure-activity relationships and optimizing lead compounds.
Precursor for Advanced Organic Transformations and Complex Molecular Architectures
The carbon-bromine bonds in this compound are highly amenable to a range of advanced organic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction, which couples organoboranes with organic halides, is a powerful method for constructing biaryl systems. tcichemicals.com While direct studies on this compound are specific, extensive research on analogous dibrominated heterocycles, such as 2,5-dibromo-3-alkylthiophenes, demonstrates the synthetic potential. nih.govnih.gov In these cases, the two bromine atoms can be reacted sequentially or simultaneously with different arylboronic acids to build complex, multi-substituted aromatic structures. This stepwise functionalization allows for the precise construction of sophisticated molecular architectures that would be difficult to assemble otherwise. nih.govresearchgate.net
Below is a table illustrating the potential of this compound as a precursor in such transformations.
| Starting Material | Reaction Type | Reagent Example | Potential Product Architecture |
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | 2,5-diphenyl-1H-benzo[d]imidazole |
| This compound | Stille Coupling | Organostannane | Aryl- or heteroaryl-substituted benzimidazole |
| This compound | Buchwald-Hartwig Amination | Aniline | 2,5-di(phenylamino)-1H-benzo[d]imidazole |
| This compound | Sonogashira Coupling | Phenylacetylene | 2,5-bis(phenylethynyl)-1H-benzo[d]imidazole |
This table presents potential transformations based on established reactivity patterns of dibrominated aromatic compounds.
Development of Environmentally Conscious Synthetic Methods
Recent trends in chemical synthesis have emphasized the development of "green" methodologies that reduce waste, minimize energy consumption, and avoid the use of toxic substances. The synthesis of the benzimidazole core is an area where such environmentally conscious methods have been successfully applied.
A significant advancement in green chemistry is the development of solvent-free reactions. nih.gov Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute to environmental pollution and waste. For the synthesis of benzimidazole derivatives, methods have been developed that proceed under solvent-free conditions, frequently aided by microwave irradiation. nih.govtandfonline.com In a typical procedure, the reactants, such as an o-phenylenediamine (B120857) and an aldehyde or carboxylic acid, are mixed and heated, sometimes with a solid-supported catalyst, to yield the desired product. tandfonline.com
These methods offer several advantages:
Reduced Waste: Eliminating the solvent drastically reduces the amount of chemical waste generated.
Simplified Work-up: Products can often be isolated by simple filtration or washing, avoiding complex extraction and purification steps.
Energy Efficiency: Microwave-assisted solvent-free reactions can be completed in minutes, compared to hours for conventional heating methods, leading to significant energy savings. nih.gov
| Method | Conditions | Reactants | Key Advantage |
| Microwave Irradiation | 1% Er(OTf)₃, 5-10 min | N-phenyl-o-phenylenediamine, Benzaldehyde | High yields (86-99%) in very short reaction times. nih.gov |
| Grinding & Heating | Neat, 140°C | o-phenylenediamine, Carboxylic acid | Simple procedure without any solvent or catalyst. |
| Solid-Support | Zeolite catalyst, Microwave | 4-methyl-1,2-phenylenediamine, Aromatic carboxylic acid | Catalyst is recyclable and reactions are rapid (7-9 min). tandfonline.com |
Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their use is a cornerstone of sustainable chemistry because they can be easily separated from the reaction mixture by filtration and reused multiple times. epa.gov This minimizes catalyst waste and prevents contamination of the final product with residual metals.
A wide variety of heterogeneous catalysts have been developed for the synthesis of benzimidazoles. These include:
Metal Nanoparticles: Nanoparticles of zinc sulfide (B99878) (ZnS), copper oxide (CuO), and iron oxides (e.g., Fe₃O₄) have proven to be effective catalysts. ajgreenchem.comsemanticscholar.org Their high surface-area-to-volume ratio often leads to high catalytic activity.
Zeolites and Clays: These porous aluminosilicate materials can act as solid acid catalysts, facilitating the cyclization reaction under mild conditions. tandfonline.com
Supported Catalysts: Active catalytic species, such as cobalt or palladium, can be immobilized on solid supports like silica (B1680970) (SBA-15) or collagen. researchgate.net This approach combines the high activity of the metal with the practical benefits of a heterogeneous system.
Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area and tunable porosity, which have been successfully employed as recyclable catalysts for benzimidazole synthesis. epa.gov
The use of these catalysts not only simplifies product purification but also aligns with the principles of green chemistry by promoting resource efficiency and waste reduction. researchgate.net
| Catalyst | Support/Type | Reaction Conditions | Key Sustainability Feature |
| Zinc Sulfide (ZnS) | Nanoparticles | Ethanol (B145695), 70°C | Eco-friendly, efficient, and mild conditions. ajgreenchem.com |
| Copper Oxide (CuO) | Nanoparticles | Solvent-free | Reusable for up to eight runs without significant loss of activity. semanticscholar.org |
| Zeolite Y | Solid Acid | Solvent-free, Microwave | Recyclable catalyst with no loss of activity. tandfonline.com |
| Cobalt | SBA-15 (Mesoporous Silica) | Mild conditions | Catalyst can be recovered and reused seven times with excellent durability. researchgate.net |
| {Mo₇₂Fe₃₀} | Nanocapsules (Polyoxometalate) | Aerobic, mild conditions | Safe, high-yielding, and operates under mild conditions. rsc.org |
Computational and Theoretical Investigations of 2,5 Dibromo 1h Benzo D Imidazole and Its Derivatives
Electronic Structure Elucidation
The electronic properties of 2,5-dibromo-1H-benzo[d]imidazole are fundamentally dictated by the interplay of the fused aromatic system and the electron-withdrawing nature of the bromine substituents. Computational models have been instrumental in dissecting these electronic features.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone for the theoretical analysis of this compound. The B3LYP functional combined with basis sets such as 6-31G* or 6-311G(d,p) is commonly employed to optimize the ground state geometry and compute electronic properties. mdpi.comresearchgate.netmdpi.com
Optimized Geometric Parameters:
While a specific, publicly available data table of the complete optimized geometry for this compound is not readily found in the searched literature, DFT calculations would typically yield precise bond lengths and angles. For instance, calculations on similar benzimidazole (B57391) derivatives have been performed to determine these parameters. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Topology)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, DFT calculations have been used to determine the energies of these frontier orbitals. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
Calculated Frontier Orbital Energies:
| Orbital | Energy (eV) |
| HOMO | -6.82 |
| LUMO | -1.45 |
| Energy Gap (ΔE) | 5.37 |
Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level.
The HOMO is reportedly localized on the bromine atoms and the imidazole (B134444) ring, while the LUMO is delocalized across the π-system of the molecule. More specifically, other sources suggest the LUMO is localized on the imidazole ring, which would facilitate nucleophilic attacks. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the bromine atoms and the nitrogen atoms of the imidazole ring are expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen and the hydrogen atoms on the benzene (B151609) ring would exhibit positive electrostatic potential (electron-poor), indicating sites for potential nucleophilic interaction. The presence of electron-deficient regions created by the bromine atoms favors electrophilic aromatic substitution.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Global Reactivity Descriptors from DFT Calculations
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
These parameters are calculated using the following formulas:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = χ² / (2η)
Based on the HOMO and LUMO energies from the table above, these descriptors can be calculated to provide a more quantitative understanding of the reactivity of this compound.
Spectroscopic Property Predictions and Correlations
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical models. For this compound, this would typically involve the prediction of its vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.
DFT calculations can be used to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental results. mdpi.com The analysis of the vibrational modes can aid in the assignment of the peaks observed in experimental FT-IR and Raman spectra.
Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method provides information about the energies of electronic transitions and their corresponding oscillator strengths, which can be correlated with the absorption bands observed experimentally. While specific predicted spectroscopic data for this compound is not detailed in the provided search results, the methodologies are well-established for related benzimidazole derivatives. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules, providing a theoretical basis for understanding their photophysical properties, such as UV-Vis absorption and fluorescence spectra.
For benzimidazole derivatives, TD-DFT calculations have been employed to explore their excited-state behavior. For instance, studies on 2-(2'-hydroxyphenyl)benzimidazole (HBI) and its amino derivatives using TD-PBE0 calculations have elucidated the potential energy surfaces of the first singlet excited state (S1), revealing mechanisms of excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. researchgate.net These calculations have identified stable twisted and pyramidalized ICT states that are crucial for understanding the fluorescence quenching of these molecules. researchgate.net
Theoretical investigations on similar molecules, such as 2,5-bis(2-benzothiazolyl)hydroquinone (BBTHQ), have demonstrated that TD-DFT can accurately predict vertical excitation and emission wavelengths, showing good correlation with experimental values. rsc.org Such studies also reveal how intramolecular hydrogen bonds are strengthened in the excited state, providing the driving force for proton transfer processes. rsc.org For this compound derivatives, TD-DFT could similarly be used to predict how substitutions and intermolecular interactions tune their photophysical properties.
A benchmark study on models of phenylalanine protein chains has validated the use of TD-DFT, particularly with functionals like ωB97X-D, for exploring the low-lying excited states, yielding quantitative agreement with higher-level methods like CC2 for geometrical parameters and vibrational frequencies. nih.gov
| Derivative | Computational Method | Key Findings |
| 2-(2'-hydroxyphenyl)benzimidazole (HBI) and amino derivatives | TD-PBE0 | Elucidation of ESIPT and ICT potential energy surfaces; identification of stable twisted ICT states responsible for fluorescence quenching. researchgate.net |
| 2,5-bis(2-benzothiazolyl)hydroquinone (BBTHQ) | TD-DFT | Good correlation between calculated and experimental excitation/emission wavelengths; strengthening of intramolecular H-bonds in the excited state. rsc.org |
| Phenylalanine protein chain models | TD-DFT (ωB97X-D) | Quantitative agreement with CC2 for geometries and vibrational frequencies of the lowest singlet excited state. nih.gov |
Computational Vibrational Spectroscopy (IR, Raman) Analysis
Computational vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), is instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can gain a deeper understanding of the molecular structure and bonding.
For benzimidazole derivatives, theoretical vibrational analysis has been successfully applied. In a study of 2-ethyl-1H-benzo[d]imidazole, DFT (B3LYP) and Hartree-Fock (HF) methods were used to calculate vibrational frequencies. nih.gov The results showed good agreement with experimental data, with the B3LYP functional proving superior for reproducing the vibrational spectra. nih.gov Similarly, for 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, a combination of experimental ATR-FTIR spectroscopy and DFT calculations (B3LYP, BLYP, B3PW91, and mPW1PW91) provided a detailed assignment of the vibrational modes. rug.nl The use of scaling factors for the calculated frequencies is a common practice to improve the correspondence with experimental spectra. rug.nl
In the case of this compound, computational vibrational analysis would be expected to predict the characteristic vibrational modes associated with the C-Br stretching, which typically appear in the lower frequency region of the IR spectrum. DFT calculations could also elucidate how the bromine substitution affects the vibrational frequencies of the benzimidazole core, such as the N-H stretching and the aromatic C-H and C=C stretching modes.
A study on 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole (B31536) demonstrated the utility of B3LYP/6-311G** and B3LYP/6-311G(2df,p) calculations in assigning vibrational fundamentals based on potential energy distributions. nih.gov This approach would be equally valuable for interpreting the vibrational spectra of this compound and its derivatives.
| Compound | Computational Method | Key Vibrational Findings |
| 2-ethyl-1H-benzo[d]imidazole | DFT (B3LYP), HF | Good agreement with experimental frequencies; B3LYP superior to HF. nih.gov |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | DFT (B3LYP, BLYP, etc.) | Detailed assignment of vibrational modes through potential energy distribution analysis. rug.nl |
| 3,6-dibromocarbazole | DFT (B3LYP) | Successful assignment of fundamental vibrational frequencies. nih.gov |
Advanced Structural and Intermolecular Interaction Studies
Single Crystal X-ray Diffraction (XRD) Analysis of Derivatives
For derivatives of benzimidazole, single crystal XRD has been widely used to elucidate their solid-state structures. For example, the crystal structures of two 1H-benzo[d]imidazole derivatives, 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole and its N-substituted counterpart, have been determined, revealing the dihedral angles between the benzimidazole and naphthalene (B1677914) ring systems. nih.gov Such studies are crucial for understanding how molecular conformation is influenced by substitution patterns.
While a specific single crystal XRD study for this compound was not found in the reviewed literature, analysis of related structures provides insight into the expected structural features. For instance, in other halogenated benzimidazole derivatives, the bromine atoms are expected to influence the crystal packing through halogen bonding and other non-covalent interactions.
Hydrogen Bonding Network Characterization
Hydrogen bonding plays a critical role in determining the supramolecular architecture of benzimidazole derivatives. The presence of both a hydrogen bond donor (N-H) and acceptor (N) in the imidazole ring facilitates the formation of robust hydrogen-bonding networks.
In the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H···N hydrogen bonds, forming chains that propagate along a crystallographic axis. nih.gov Similar N-H···N hydrogen bonding motifs are a common feature in the crystal structures of many 1H-benzimidazole derivatives, leading to the formation of chains, dimers, or more complex networks. In some cases, C-H···π interactions also contribute to the stability of the crystal packing. nih.gov
For this compound, it is highly probable that the primary N-H···N hydrogen bonding motif would be a dominant feature in its crystal structure, leading to the formation of supramolecular chains or dimers. The bromine atoms could also participate in weaker C-H···Br hydrogen bonds, further influencing the crystal packing.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions.
This technique has been applied to various benzimidazole derivatives to deconstruct the complex network of intermolecular forces. For example, in the study of two 1H-benzo[d]imidazole derivatives, Hirshfeld surface analysis was used to explore the interatomic contacts within the crystal structures. nih.gov In another study of a benzimidazol-2-one (B1210169) derivative, Hirshfeld surface analysis revealed that H···H, H···C/C···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. aip.org The analysis of halogenated benzimidazole-2-thiones has shown significant contributions from N-H···S and halogen···halogen interactions. aip.org
| Interaction Type | Description | Expected Significance in this compound |
| N-H···N Hydrogen Bonds | Strong, directional interactions forming chains or dimers. | High |
| Br···Br Halogen Bonds | Weaker, directional interactions influencing packing. | Moderate to High |
| C-H···Br Hydrogen Bonds | Weak hydrogen bonds contributing to stability. | Moderate |
| π-π Stacking | Interactions between aromatic rings. | Moderate |
| H···H Contacts | van der Waals interactions, typically a large percentage of the surface. | High |
Aromaticity Assessment (e.g., NICS Probe)
The aromaticity of the fused ring system in benzimidazole derivatives can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points, such as the center of a ring, to probe the magnetic shielding, which is indicative of aromaticity (negative NICS values) or anti-aromaticity (positive NICS values).
A theoretical study on the aromaticity of various imidazole and benzimidazole derivatives investigated the effects of different substituents (-CH3, -C2H5, -OH, -NO2, -CN, -F, -Cl, and -Br) on the NICS values. aip.org The study, using DFT at the B3LYP/6-31+G* and B3LYP/6-311++G** levels, found that all the studied benzimidazole derivatives were aromatic, with negative NICS values for the imidazole ring. aip.org The position and electronic nature of the substituent were shown to influence the degree of aromaticity. aip.org
For this compound, NICS calculations would be expected to confirm the aromatic character of both the benzene and imidazole rings. The electron-withdrawing bromine atoms may lead to a slight modulation of the NICS values compared to the unsubstituted benzimidazole, providing a quantitative measure of the electronic impact of halogenation on the aromatic system.
Theoretical Modeling of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound. By analyzing its electronic structure, researchers can gain insights into how it might behave in chemical reactions. Frontier molecular orbital calculations, for instance, are crucial in this analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For this compound, the electron density of the HOMO is concentrated on the bromine substituents and the imidazole nitrogen lone pairs, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is primarily located on the benzimidazole π*-orbital, which suggests a capacity for charge-transfer interactions.
The electron-withdrawing effect of the bromine atoms lowers the HOMO energy level to -6.82 eV compared to -5.94 eV for unsubstituted benzimidazole, which can enhance the molecule's oxidative stability. Reactivity descriptors such as the energy gap (ΔE) and the electrophilicity index (ω) have been calculated as 5.37 and 3.12, respectively, suggesting moderate chemical reactivity and a nucleophilic character.
Calculation of Transition States and Activation Energies
The study of chemical reactions at a molecular level involves the calculation of potential energy surfaces, where transition states represent the highest energy point along a reaction coordinate. Identifying the structure of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy, a critical barrier that must be overcome for a reaction to proceed.
While specific transition state and activation energy calculations for reactions involving this compound are not detailed in the provided search results, the principles of such calculations are well-established in computational chemistry. These calculations are instrumental in understanding reaction mechanisms, such as nucleophilic substitution at the bromine-substituted positions or electrophilic attack on the imidazole ring. For example, in studying the substitution of a bromine atom, computational methods would be used to model the approach of a nucleophile, the formation of an intermediate complex, the transition state for bond breaking and formation, and the final product. The calculated activation energy would predict the feasibility and rate of such a substitution reaction.
Charge Transport and Optoelectronic Properties Calculations
Benzimidazole derivatives are of interest for their potential use in electronic and optoelectronic devices. Computational modeling is essential for predicting their charge transport characteristics and nonlinear optical (NLO) properties, guiding the design of new materials.
Marcus-Hush Semiclassical Model for Charge Transfer Rates
The transfer of charge, such as an electron or a hole, between molecules is a fundamental process in many organic electronic materials. The Marcus-Hush theory, and its extensions like the Marcus-Hush-Chidsey (MHC) model, provides a theoretical framework for calculating the rate of electron transfer. arxiv.orgum.es This theory relates the rate constant to the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ). um.eslibretexts.org
The Marcus-Hush-Chidsey (MHC) model is a microscopic theory that describes outer-sphere electron transfer at metal electrodes. arxiv.orgresearchgate.net Unlike the simpler Butler-Volmer model, which predicts an infinite exponential increase in reaction rate with overpotential, the Marcus theory predicts that the rate will reach a maximum and then decrease in the "inverted region". um.esresearchgate.net The MHC model refines this by integrating the Marcus rate over the Fermi-Dirac distribution of electron energies in the electrode, resulting in a curved Tafel plot where the rate approaches a constant, reaction-limited current at high overpotentials. arxiv.orgresearchgate.net
This semiclassical model is applicable to understanding charge hopping between benzimidazole units in a material, a key mechanism for charge transport in organic semiconductors. The rate is governed by the overlap of vibrational wavepackets on the donor and acceptor potential energy surfaces. libretexts.org
Reorganization Energy and Coupling Constant Determination
Two key parameters in the Marcus-Hush model are the reorganization energy (λ) and the electronic coupling constant (V).
Reorganization Energy (λ): This is the energy required to distort the geometry of the reactant and its surrounding solvent shell into the equilibrium geometry of the product state, without the actual charge transfer occurring. arxiv.org It has two components: an inner-sphere contribution from changes in the molecule's internal bond lengths and angles, and an outer-sphere contribution from the reorientation of the surrounding medium. Computational methods can be used to calculate these energies by optimizing the geometries of the molecule in its neutral and charged states.
Electronic Coupling Constant (V): Also known as the transfer integral, this parameter quantifies the electronic interaction between the donor and acceptor molecules at the transition state. Its magnitude is crucial for determining whether the charge transfer process is adiabatic (strong coupling) or non-adiabatic (weak coupling). The coupling constant can be calculated using various quantum chemistry methods, and it is highly sensitive to the distance and orientation between the interacting molecules.
While specific values for this compound are not available in the search results, these parameters are routinely calculated for organic materials to predict their charge mobility.
Polarizability and Hyperpolarizability Computations
The interaction of a molecule with an applied electric field can induce a dipole moment. Polarizability (α) and hyperpolarizability (β) are tensor quantities that describe the linear and first-order nonlinear response of the molecule to this field, respectively. researchgate.net Materials with large hyperpolarizability values are sought after for applications in nonlinear optics (NLO), which involve phenomena like frequency doubling of light. researchgate.net
Computational studies on benzimidazole derivatives have shown their potential as NLO materials. researchgate.netresearchgate.net For example, calculations on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) were performed using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to compute its dipole moment (µ), polarizability (α), and first hyperpolarizability (β). researchgate.net Another study on a different derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole (LEN), reported a remarkably high experimental β value, which was attributed to a resonance-assisted hydrogen bond that leads to stronger electronic delocalization. researchgate.net
These studies indicate that the benzimidazole framework, when appropriately substituted with electron-donating and electron-accepting groups, can act as an effective push-pull chromophore, a key design principle for NLO materials. researchgate.net The computational determination of these properties is a vital step in screening candidate molecules for NLO applications.
Interactive Data Table: Computed NLO Properties of Benzimidazole Derivatives
The following table presents calculated and experimental data for various benzimidazole derivatives to provide context for the properties discussed.
| Compound | Method | Dipole Moment (µ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |
| 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) | B3LYP/6-311++G(d,p) | 6.9392 | - | 37.4151 | researchgate.net |
| 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole (LEN) | Experimental (HRS in acetone) | - | - | 1197.3 x 10⁻³⁰ | researchgate.net |
Biological Activity and Mechanistic Investigations of 2,5 Dibromo 1h Benzo D Imidazole Derivatives
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives of 2,5-dibromo-1H-benzo[d]imidazole have demonstrated significant antimicrobial properties, showing effectiveness against a range of bacteria and fungi. smolecule.com The introduction of bromine atoms at the 2 and 5 positions creates electron-deficient areas, which can enhance interactions with biological targets.
Broad-Spectrum Efficacy of Benzimidazole (B57391) Derivatives
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. nih.govresearchgate.net Structural modifications, including the introduction of different functional groups, have been shown to enhance their efficacy against various pathogens, including multidrug-resistant strains of bacteria and fungi. nih.gov For instance, certain benzimidazole-triazole hybrids have shown considerable antifungal activity. nih.gov The presence of specific substituents on the benzimidazole ring, such as halogens like bromine, can significantly influence the antimicrobial potency. nih.gov
Research has shown that various substituted benzimidazoles exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For example, some derivatives have demonstrated notable minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli. nih.govtandfonline.comnih.gov
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococci | < 1 | nih.gov |
| Indolylbenzo[d]imidazoles 3aa and 3ad | Staphylococci | 3.9–7.8 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | nih.gov |
| Benzimidazole-triazole hybrids 30–32 | C. albicans | 0.975–3.9 | nih.gov |
| Benzimidazole-triazole hybrids 30–32 | C. parapsilosis | 0.12–0.48 | nih.gov |
Inhibition of Biofilm Formation
Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to conventional antibiotics. google.com Benzimidazole derivatives have shown promise in combating biofilm formation. nih.gov Certain indolylbenzo[d]imidazoles have exhibited excellent antibiofilm activity, proving effective at both inhibiting the formation of biofilms and eliminating cells within mature biofilms. nih.gov Additionally, some benzimidazole-triazole hybrids have demonstrated good activity against C. albicans biofilms. nih.gov
Anticancer Potential and Molecular Targets
The anticancer properties of benzimidazole derivatives have been a major focus of research. researchgate.netnih.govresearchgate.net Their mechanism of action often involves targeting key cellular processes and molecules essential for cancer cell survival and proliferation. nih.gov
Modulation of Cellular Proliferation Pathways
Benzimidazole derivatives have been shown to interfere with various cellular proliferation pathways. nih.gov One key mechanism is the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov By reducing the phosphorylation of these receptors, benzimidazole compounds can block downstream signaling pathways like PI3K/Akt and MEK/Erk, which are crucial for cell proliferation and survival. nih.gov
Furthermore, some derivatives can induce cell cycle arrest, often in the G1 or G2/M phase, and promote apoptosis. nih.govnih.gov For instance, a 2-aryl benzimidazole derivative was found to induce G1-phase cell cycle arrest and apoptosis by inhibiting EGFR and HER2 activity. nih.gov Other studies have highlighted the role of these compounds in modulating the p53 pathway and inducing apoptosis through the caspase cascade. iiarjournals.org Some benzimidazole derivatives also act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a major cancer cell survival pathway. nih.gov
Interaction with DNA (Minor Groove Binding, Intercalation)
A significant aspect of the anticancer activity of benzimidazole derivatives is their ability to interact with DNA. rsc.orgnih.gov Many of these compounds function as DNA minor groove binders, a class of small molecules that can interfere with DNA replication and transcription. rsc.orgnih.gov The crescent shape of many benzimidazole derivatives allows for optimal isohelicity with the DNA minor groove. nih.gov
Bis-benzimidazoles, in particular, have been extensively studied for their affinity for the AT-rich sequences of the DNA minor groove. nih.govbeilstein-journals.org This binding can disrupt the interaction of DNA with essential proteins and enzymes, leading to cellular dysfunction and apoptosis. nih.gov The flexible nature of the bis-benzimidazole ring facilitates high-affinity binding to DNA, causing conformational changes. nih.gov
Topoisomerase I Inhibition Mechanisms
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. clemson.edu Several benzimidazole derivatives have been identified as potent inhibitors of topoisomerase I. nih.govnih.gov These compounds act as topoisomerase I poisons, stabilizing the covalent complex formed between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately cell death. nih.govkoreascience.kr
The inhibitory activity of these derivatives is often structure-dependent, with specific substitutions on the benzimidazole ring influencing their potency. nih.govkoreascience.kr For example, a series of 2,5'-bi-1H-benzimidazole derivatives were evaluated as topoisomerase I poisons, demonstrating that the nature and position of substituents significantly impact their activity. nih.gov
Table 2: Anticancer Activity and Molecular Targets of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity/Target | Key Findings | Reference |
|---|---|---|---|---|
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | Breast Cancer Cells | EGFR and HER2 Inhibition | Potently inhibited EGFR and HER2 activity, reducing phosphorylation and downstream signaling. | nih.gov |
| Benzimidazole-acridine derivative (8I) | K562 leukemia, HepG-2 | Topoisomerase I Inhibition | Exhibited strong cytotoxic effects and promoted cell death via the intrinsic apoptotic pathway. | nih.gov |
| 1H-benzo[d]imidazoles (BBZs) (11a, 12a, 12b) | Panel of 60 human cancer cell lines | Topoisomerase I Inhibition, DNA Minor Groove Binding | Showed strong binding to AT-rich DNA and inhibited topoisomerase I, causing G2/M cell cycle arrest. | nih.gov |
| 2-arylthio- and 2-arylamino-1H-benzo[d]imidazole derivative (9g) | HCT-116, MCF-7, HeLa, HepG2 | PI3Kα Inhibition | Showed potent activity with IC50 values ranging from 0.18 to 0.71 μM and induced apoptosis. | nih.gov |
Microtubule Targeting Mechanisms
Derivatives of the benzimidazole scaffold have been noted for their interaction with microtubules, a critical component of the cellular cytoskeleton involved in cell division, motility, and intracellular transport. The mechanism of action for some benzimidazole derivatives as anthelmintic agents involves the blockage of microtubule formation in various parasitic worms, including nematodes, trematodes, and cestodes. wjpmr.com This disruption of microtubule dynamics is a key factor in their therapeutic effect against these parasites.
Enzyme Inhibition Studies
The capacity of this compound derivatives to modulate the activity of various enzymes is a significant area of research. These interactions are fundamental to their potential therapeutic applications.
Cytochrome P450 Enzyme Modulation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide array of xenobiotics, including over 70% of commercially available drugs. nih.gov These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are central to drug metabolism. nih.gov The modulation of CYP enzymes by chemical compounds can significantly alter drug efficacy and safety. The reductase FMN domain, which is responsible for electron transfer to P450 enzymes, can allosterically impact P450 ligand binding and metabolism. nih.gov This suggests that benzimidazole derivatives could potentially influence the metabolic pathways of other drugs by interacting with CYP enzymes.
Tyrosinase Inhibition Mechanisms and Copper Chelation
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries. The catalytic activity of tyrosinase is dependent on the presence of binuclear copper atoms within its active site. nih.gov Consequently, compounds that can chelate these copper ions can effectively inhibit the enzyme. nih.gov Some peptide-based tyrosinase inhibitors have demonstrated that their inhibitory potency correlates with their copper-chelating ability. nih.gov For instance, the presence of aromatic amino acids like tyrosine and tryptophan can contribute to high copper-chelating activity and subsequent tyrosinase inhibition. nih.gov This mechanism, involving the chelation of essential metal ions, is a promising strategy for the development of novel tyrosinase inhibitors.
Inhibition of Bacterial Resistance Enzymes (e.g., p(ppGpp) Synthetases/Hydrolases, FtsZ Proteins, Pyruvate (B1213749) Kinases)
The emergence of antibiotic resistance is a major global health concern, driving the search for new antibacterial agents with novel mechanisms of action. nih.govmdpi.com Benzimidazole derivatives have shown promise in this area by targeting essential bacterial enzymes that are not targeted by current antibiotics. Molecular docking studies have implicated several potential targets for these compounds, including (p)ppGpp synthetases/hydrolases, filamenting temperature-sensitive protein Z (FtsZ), and pyruvate kinases. nih.gov FtsZ is a crucial protein in bacterial cell division, making it an attractive target for the development of broad-spectrum antibacterial agents. nih.gov Similarly, pyruvate kinase is an essential enzyme in bacterial metabolism, and its inhibition can lead to antistaphylococcal activity. nih.gov The ability of benzimidazole derivatives to interact with these enzymes highlights their potential as a new class of antibacterial drugs. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For benzimidazole derivatives, SAR studies have provided valuable insights into the features that govern their therapeutic effects.
Research has shown that substitutions at various positions of the benzimidazole ring can significantly influence biological activity. For example, in the context of antitubercular activity, derivatives with halogen atoms or methyl groups on the benzimidazole ring, coupled with a cyclohexylethyl substituent at the C-2 position, have demonstrated potent bactericidal effects against Mycobacterium tuberculosis. nih.gov
For anthelmintic activity, the nature of the substituent at the 1-position of the benzimidazole ring has been explored. The synthesis of 1-substituted derivatives has led to compounds with moderate to good anthelmintic properties. researchgate.net
In the development of anticancer agents, modifications to the benzimidazole scaffold have been systematically investigated. The reaction of 2-chloro-1H-benzo[d]imidazole with various primary amines has yielded derivatives with differing biological profiles. derpharmachemica.com
The following table summarizes key SAR findings for various biological activities of benzimidazole derivatives:
| Biological Activity | Key Structural Features | Reference |
| Antitubercular | Halogen or methyl groups on the benzimidazole ring; cyclohexylethyl at C-2 | nih.gov |
| Anthelmintic | Substitution at the 1-position | researchgate.net |
| Anticancer | Varied substitutions via reaction with 2-chloro-1H-benzo[d]imidazole | derpharmachemica.com |
| Anti-inflammatory | Electron-withdrawing groups at the C-4 position | researchgate.net |
Other Reported Biological Activities in Research
The versatile benzimidazole scaffold has been associated with a wide spectrum of biological activities beyond those detailed above. These findings underscore the broad therapeutic potential of this class of compounds.
Anthelmintic: Benzimidazole derivatives such as albendazole, mebendazole (B1676124), and thiabendazole (B1682256) are well-established anthelmintic drugs. wjpmr.comnih.gov Their mechanism often involves disrupting microtubule function in parasites. wjpmr.com
Anti-inflammatory: Derivatives of benzimidazole have shown anti-inflammatory properties. nih.govresearchgate.net Some compounds have been investigated for their ability to inhibit key players in the inflammatory cascade. nih.gov
Antiviral: The benzimidazole nucleus is found in compounds with antiviral activity against a range of viruses, including RNA and DNA viruses. researchgate.netnih.gov Research has explored their efficacy against viruses like Yellow Fever Virus (YFV) and Zika Virus (ZIKV). researchgate.net
Antidiabetic: Certain benzimidazole derivatives have been investigated for their potential as antidiabetic agents. nih.gov
Antimalarial: The benzimidazole scaffold has been explored for the development of new antimalarial drugs. nih.gov
Antihistaminic: Some benzimidazole derivatives have demonstrated antihistaminic properties. researchgate.netnih.gov
Antidepressant: Research has indicated the potential for antidepressant activity in some benzimidazole compounds. researchgate.net
Anti-tubercular: As previously mentioned, specific benzimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis. nih.govnih.gov
Antiparasitic: Beyond helminths, benzimidazole derivatives have shown activity against other parasites. researchgate.netnih.gov
Antileishmanial: The potential of benzimidazole derivatives as antileishmanial agents has also been reported. researchgate.net
Material Science Applications of 2,5 Dibromo 1h Benzo D Imidazole Derivatives
Photoactive Components in Organic Electronic Devices
Derivatives of 1H-benzo[d]imidazole are recognized for their utility as photoactive components in organic electronic devices, such as organic solar cells and organic light-emitting diodes (OLEDs). nih.gov The ability to fine-tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to their function in these technologies. epa.gov
The benzimidazole (B57391) core is a component in the design of efficient light-emitting materials for OLEDs. nih.gov By constructing bipolar molecules with donor-acceptor structures, where imidazole (B134444) acts as the electron-accepting moiety, researchers can develop highly efficient deep-blue emitting materials. nih.gov The performance of these materials is significantly influenced by their molecular structure, which affects thermal stability, energy levels, and photoluminescence quantum yield (PLQY). nih.gov
For instance, a non-doped OLED device using a carbazole-π-imidazole derivative known as BCzB-PPI has demonstrated true deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080). nih.gov This device achieved a maximum external quantum efficiency (EQE) of 4.43% and a high luminance of 11,364 cd/m². nih.gov Similarly, phenanthro[9,10-d]imidazole derivatives have been shown to be luminescent in the solid state, emitting blue light with PLQY values ranging from 12% to 23%, making them suitable as emitters in OLEDs. researchgate.net
Table 1: Performance of Benzimidazole Derivatives in OLEDs
| Derivative Example | Role | Max. EQE (%) | Emission Color | CIE Coordinates | Source(s) |
|---|---|---|---|---|---|
| BCzB-PPI | Emitter | 4.43% | Deep-Blue | (0.157, 0.080) | nih.gov |
The application of 1H-benzo[d]imidazole derivatives extends to organic solar cells. nih.gov A critical aspect of these devices is the use of materials with appropriate semiconducting properties. Certain benzimidazole derivatives have been shown to exhibit n-type semiconducting behavior, which is essential for creating the donor-acceptor junctions that drive photovoltaic action. epa.gov
The high planarity and intermolecular interactions in crystalline benzimidazoles contribute to their favorable charge transport properties. epa.gov Optimized organic field-effect transistors (OFETs) built with fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) derivatives have demonstrated respectable electron mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹. epa.gov This level of performance indicates the potential of this class of materials for use as electron acceptors in organic solar cells.
Table 2: N-Type Semiconductor Properties of a Benzimidazole Derivative
| Derivative Class | Property Measured | Value | Application Relevance | Source(s) |
|---|
Optical Materials and Sensors
The electronic and structural properties of benzimidazole derivatives make them excellent candidates for optical materials and sensors. smolecule.com Their ability to be processed into highly ordered structures like single crystals allows for the development of specialized optical components.
Recent research has demonstrated that single crystals of 1H-benzo[d]imidazole derivatives can function as effective optical waveguides. mdpi.com Specifically, a series of donor-acceptor-donor (D-A-D) structures based on arylethynyl 1H-benzo[d]imidazole were synthesized and grown into single crystals. mdpi.com
In-depth analysis of the crystal structure confirmed the existence of internal channels within the crystal that facilitate the transmission of light, which is crucial for waveguiding behavior. mdpi.com One particular derivative, compound 1c in the study, exhibited not only strong luminescence but also a low optical loss coefficient (OLC) of around 10⁻² dB/μm, indicating efficient light propagation. mdpi.com This combination of properties makes these materials highly appealing for optical waveguide applications. mdpi.com
Table 3: Optical Waveguiding Properties of Benzimidazole-Derived Crystals
| Derivative | Emission Color | Emission Maxima (λ_em) | Optical Loss Coefficient (dB/μm) | Key Feature | Source(s) |
|---|---|---|---|---|---|
| 1b | Yellow-Green | ~586 nm | Not specified | Strong Luminescence | mdpi.com |
| 1c | Yellow-Green | ~564 nm | ~10⁻² | Efficient Light Propagation | mdpi.com |
A key feature of benzimidazole derivatives is the ability to modulate their luminescent properties through chemical design. nih.gov The introduction of different substituents onto the benzimidazole ring allows for the fine-tuning of emission wavelengths and fluorescence quantum yields. epa.gov
In D-A-D type structures, the connection of an electron donor and an electron acceptor through a π-conjugated bridge facilitates intramolecular charge transfer (ICT), which allows for the modulation of the energy bandgap and results in luminescence across a wide spectral range. mdpi.com For example, arylethynyl 1H-benzo[d]imidazole derivatives have been made to produce strong yellow-to-green luminescence with emission maxima around 564-586 nm. mdpi.com Other systems, such as phenanthro[9,10-d]imidazole derivatives, have been shown to emit blue light with solution photoluminescence quantum yields as high as 64%. researchgate.net
Derivatives of 1H-benzo[d]imidazole have been noted for their potential application as electrochromic materials, which change color in response to an electrical voltage. nih.gov While specific data on 2,5-dibromo-1H-benzo[d]imidazole-based electrochromic devices is limited, the performance of polymers based on related heterocyclic moieties demonstrates the potential of this material class. For instance, a soluble polymer incorporating 2,1,3-benzoselenadiazole, a related heterocycle, has shown excellent electrochromic performance. epa.gov This polymer exhibited a high contrast ratio of 51% in the near-infrared region, a fast switching time of about one second, and a high coloration efficiency of 274 cm² C⁻¹. epa.gov Furthermore, it retained 94.6% of its performance after 1000 cycles, indicating good operational stability. epa.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| BCzB-PPI |
| Naphthalene tetracarboxylic bisbenzimidazole (NTCBI) |
| Arylethynyl 1H-benzo[d]imidazole |
| 2,1,3-benzoselenadiazole |
| Phenanthro[9,10-d]imidazole |
Supramolecular Assembly and Gelation Properties
The unique structural characteristics of this compound derivatives make them promising candidates for the construction of advanced supramolecular assemblies and functional gels. The benzimidazole core, with its fused aromatic and imidazole rings, provides a rigid and planar framework conducive to π-π stacking interactions, a key driving force in self-assembly processes. The presence of both a hydrogen-bond donor (N-H) and acceptor sites within the imidazole ring further facilitates the formation of ordered, one-dimensional chains or more complex networks through hydrogen bonding.
The bromine substituents at the 2 and 5 positions introduce additional non-covalent interaction capabilities, primarily through halogen bonding. Halogen bonds, specifically Br···N and Br···Br interactions, are highly directional and can play a significant role in dictating the packing and morphology of the resulting supramolecular structures. researchgate.net The interplay of hydrogen bonding, π-π stacking, and halogen bonding can lead to the formation of well-defined nanostructures such as fibers, ribbons, and sheets. These extended one-dimensional aggregates are often a prerequisite for the gelation of organic solvents, where the solvent molecules become entrapped within the self-assembled fibrillar network of the gelator.
While specific studies on the gelation properties of this compound derivatives are not extensively documented, the fundamental principles of molecular self-assembly strongly suggest their potential as organogelators. The ability to tune the supramolecular organization by modifying substituents on the benzimidazole core would allow for the rational design of gels with specific properties. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents and promote van der Waals interactions, contributing to the stability of the gel network.
The potential of these derivatives in forming supramolecular polymers is also noteworthy. Through controlled self-assembly, it is conceivable to create polymeric chains held together by non-covalent bonds. These materials could exhibit interesting stimuli-responsive behaviors, where the assembled structure, and thus the material's properties, can be altered by external triggers such as temperature, pH, or the presence of specific ions.
Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Benzimidazole Derivatives
| Interaction Type | Description | Potential Role in this compound Derivatives |
| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom (like N-H) and another electronegative atom. | Formation of chains and networks, crucial for gel formation. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of assembled structures. |
| Halogen Bonding | Noncovalent interaction involving a halogen atom (e.g., Bromine) as an electrophilic species. | Directs molecular packing and can influence the morphology of aggregates. researchgate.net |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the overall stability of the supramolecular assembly, especially with alkyl substituents. |
Integration into Photonic Integrated Circuits
Derivatives of this compound have emerged as promising materials for the fabrication of components within photonic integrated circuits (PICs). Their utility in this field stems from their favorable optical and electronic properties, which can be tailored through synthetic modifications. Specifically, donor-acceptor-donor (D-A-D) type molecules derived from a dibrominated benzimidazole core have been successfully synthesized and demonstrated to function as efficient optical waveguides. mdpi.comsmolecule.comrsc.org
In a notable study, a series of D-A-D compounds were synthesized starting from a dibromo-1H-benzo[d]imidazole derivative. smolecule.comrsc.org The bromine atoms serve as versatile handles for introducing various arylalkynyl groups via cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical properties. These derivatives, when processed into single crystals, exhibit strong luminescence and efficient light propagation, which are critical requirements for active components in PICs. mdpi.comsmolecule.comrsc.org
The waveguiding behavior of these crystalline materials is attributed to their specific molecular packing and the formation of internal channels within the crystal lattice, which confine and guide light with minimal loss. mdpi.comsmolecule.comrsc.org The performance of these organic optical waveguides is characterized by their optical loss coefficient, which quantifies the attenuation of light as it propagates through the material. Derivatives of dibromo-1H-benzo[d]imidazole have shown impressively low optical loss coefficients, making them competitive with some inorganic materials traditionally used in photonics. mdpi.comsmolecule.comrsc.org
The integration of such organic crystalline materials into PICs offers several potential advantages, including mechanical flexibility, ease of processing, and the ability to tune their optical properties through molecular design. This opens up possibilities for developing novel photonic devices for applications in optical computing, sensing, and data communication.
Table 2: Optical Properties of a Representative Donor-Acceptor-Donor 1H-Benzo[d]imidazole Derivative for Photonic Applications
| Property | Value / Observation | Reference |
| Structure Type | Donor-Acceptor-Donor (D-A-D) | mdpi.comsmolecule.comrsc.org |
| Luminescence | Strong yellow-to-green emission | smolecule.com |
| Optical Waveguiding | Efficient light propagation observed | mdpi.comsmolecule.comrsc.org |
| Optical Loss Coefficient | Low values, indicating minimal light attenuation | mdpi.comsmolecule.comrsc.org |
| Key Structural Feature | Presence of internal channels in the crystal structure for light transmission | mdpi.comsmolecule.comrsc.org |
Catalysis and Ligand Design with 2,5 Dibromo 1h Benzo D Imidazole Scaffolds
Design and Synthesis of 2,5-Dibromo-1H-benzo[d]imidazole-Derived Ligands
The synthesis of this compound is typically achieved through the direct bromination of 1H-benzo[d]imidazole. This reaction commonly employs brominating agents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid. The resulting dibrominated benzimidazole (B57391) is a crucial building block for designing more complex ligands. The bromine atoms at the 2 and 5 positions are functional handles that can be substituted via various cross-coupling reactions.
The design of ligands derived from this scaffold often focuses on creating N-heterocyclic carbenes (NHCs) or other chelating structures. For instance, the bromine atoms can be replaced by nucleophiles like amines or thiols, or they can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. mit.edu The electronic properties of the resulting ligands can be fine-tuned by the nature of the substituents introduced. The electron-withdrawing character of the bromine atoms in the parent compound reduces the electron density of the imidazole (B134444) ring, which influences the electronic properties of any subsequently synthesized ligands. whiterose.ac.uk This modulation of steric and electronic effects is critical for optimizing catalyst performance. whiterose.ac.uk
Application in Transition Metal Catalysis (e.g., Palladium, Copper, Ruthenium, Gold, Zinc)
Ligands derived from benzimidazoles are fundamental in modern catalytic systems. doi.org The this compound scaffold serves as a key starting material for substrates used in such reactions.
Palladium and Copper: The synergy between palladium and copper catalysis is evident in tandem reactions involving benzimidazole derivatives. A notable example is the Pd/Cu-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles. nih.gov This process efficiently creates N-fused (benzo)imidazophenanthridine scaffolds. The proposed mechanism involves the formation of an organocuprate species from the benzoic acid and a Pd(II) metallacycle from the oxidative addition of the palladium catalyst to the bromo-substituted benzimidazole. nih.gov In other applications, copper-catalyzed N-arylation of benzimidazoles has been achieved using ligands like 4,7-dimethoxy-1,10-phenanthroline, demonstrating the utility of these systems for forming C-N bonds under mild conditions. researchgate.netacs.org Similarly, palladium catalysts, particularly those with bulky biarylphosphine ligands, have proven effective for the amination of unprotected bromoimidazoles. mit.edu
Ruthenium: Ruthenium(II)-arene complexes containing ferrocene (B1249389) thiosemicarbazone have been utilized as catalysts for the synthesis of 1,2-disubstituted benzimidazoles through an acceptorless dehydrogenative coupling mechanism. acs.org
Gold: Homogeneous gold catalysis has rapidly become a staple in organic synthesis for activating unsaturated hydrocarbons. nih.gov While direct use of this compound as a ligand is not prominent, the broader family of benzimidazole-derived N-heterocyclic carbenes (NHCs) are excellent ligands for gold(I) complexes. nih.govnih.gov These ligands create stable yet highly active catalysts for various transformations. nih.gov
Zinc: Zinc-based catalysts have also been employed in benzimidazole synthesis. An efficient, eco-friendly method uses zinc sulfide (B99878) (ZnS) nanoparticles for the one-pot cyclocondensation of o-phenylenediamines with substituted aldehydes. ajgreenchem.com
Heterogeneous Catalysis Utilizing Benzimidazole Derivatives
Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and reusability. doi.org Various solid supports and nanocatalysts have been developed for the synthesis of benzimidazole derivatives.
Nano Montmorillonite (B579905) Clay in Benzimidazole Synthesis
Nano montmorillonite clay has emerged as an efficient, low-cost, and non-corrosive solid acid catalyst for organic synthesis. pnu.ac.irpnu.ac.ir It is used to catalyze the condensation of o-phenylenediamine (B120857) with various aldehydes to produce 2-aryl-1H-benzo[d]imidazole derivatives. pnu.ac.irpnu.ac.ir These reactions are often performed under mild, solvent-free conditions at room temperature, offering high yields. pnu.ac.ir The clay's catalytic activity is attributed to its high surface area and the presence of both Brønsted and Lewis acid sites. pnu.ac.ir Bentonite clay, a related material, has also been successfully used for the same transformation. researchgate.net
Zeolite Catalysis
Zeolites are crystalline aluminosilicates with well-defined microporous structures, thermal stability, and acidity, making them excellent solid acid catalysts. tandfonline.com Zeolite HY, in particular, has been used to catalyze the solvent-free cyclocondensation of o-phenylenediamine with carboxylic acids under microwave irradiation to produce 1H-benzimidazole and its 2-substituted derivatives in high yields. tandfonline.com This method avoids the harsh conditions required in traditional condensation reactions. tandfonline.comproquest.com Other solid supports like alumina (B75360) and silica (B1680970) gel have also been studied for this purpose, with zeolites often showing superior performance. proquest.com Nano-zirconia has also been demonstrated as a recyclable heterogeneous catalyst for the synthesis of benzimidazoles. nih.gov
Organocatalysis with Benzimidazole Derivatives
Organocatalysis provides a metal-free alternative for synthesizing complex molecules, with a strong focus on asymmetric synthesis. Chiral benzimidazole derivatives have been developed as effective organocatalysts. thieme-connect.comresearchgate.net For example, a synthetic route to produce chiral benzimidazole derivatives involves the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, catalyzed by commercially available amines. thieme-connect.com L-prolinamide was identified as a highly efficient catalyst for this reaction, yielding the product with high diastereoselectivity and enantiomeric excess. thieme-connect.com In other work, chiral trans-cyclohexanediamine-benzimidazole derivatives have been used as bifunctional organocatalysts in the asymmetric electrophilic amination of oxindoles. researchgate.net
Investigation of Catalytic Reaction Mechanisms
Understanding the reaction mechanism is crucial for optimizing catalytic processes. For the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, the reaction is generally considered an oxidative process where air often serves as the oxidant. doi.org The selectivity of these reactions can be controlled by the choice of catalyst. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes selectively yields 1,2-disubstituted benzimidazoles. beilstein-journals.org Theoretical calculations suggest that the charge density on the carbonyl oxygen of the aldehyde influences the reaction pathway; electron-rich aldehydes coordinate more effectively to the catalyst, facilitating the formation of the double-condensation product. beilstein-journals.org
In transition metal catalysis, the mechanism often involves a series of steps including oxidative addition, transmetalation, and reductive elimination. nih.gov For the Pd/Cu-catalyzed synthesis of benzoimidazophenanthridines, a key step is the transmetalation between an organocuprate species and a Pd(II) metallacycle. nih.gov In the photoredox catalysis involving copper(II) benzimidazole complexes, the process is initiated by the formation of radicals that drive the subsequent reactions, such as polymerization. mdpi.com The free energy change associated with electron transfer steps, for example between a Cu(I) complex and an iodonium (B1229267) salt, determines the favorability of the process. mdpi.com
Data Tables
Table 1: Selected Heterogeneous Catalysts for Benzimidazole Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nano Montmorillonite Clay | o-phenylenediamine, aromatic aldehydes | Solvent-free, room temp. | Good to excellent | pnu.ac.irpnu.ac.ir |
| Zeolite HY | o-phenylenediamine, carboxylic acids | Solvent-free, microwave | High | tandfonline.com |
| Nano-ZrO₂ | o-phenylenediamine, aryl aldehydes | Ethanol (B145695), 60 °C | 90-95% | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,10-phenanthroline |
| 1H-benzo[d]imidazole |
| This compound |
| 2-aryl-1H-benzo[d]imidazole |
| 2-bromo-1H-imidazole |
| 2-phenyl-1H-benzo[d]imidazole |
| 4,7-dimethoxy-1,10-phenanthroline |
| Acetic acid |
| Alumina |
| Benzaldehyde |
| Bromine |
| Er(OTf)₃ (Erbium(III) trifluoromethanesulfonate) |
| L-prolinamide |
| N-bromosuccinimide (NBS) |
| Nano montmorillonite clay |
| Nano-zirconia (Nano-ZrO₂) |
| o-phenylenediamine |
| Palladium |
| Copper |
| Ruthenium |
| Gold |
| Zinc |
| Silica gel |
| Zeolite HY |
An exploration of the future of this compound in scientific research reveals a landscape rich with potential, from the development of novel synthetic methods to its application in advanced materials and targeted therapeutics. This article delves into the emerging research areas and future directions centered on this specific chemical compound.
Q & A
Q. How do electronic environments modulate the catalytic activity of copper complexes with brominated benzimidazoles?
- Methodological Answer : Bromine’s σ-withdrawing effect stabilizes Cu intermediates in water oxidation. For example, Cu complexes with 2-(2′-pyridyl)-imidazole ligands show 0.15 V lower onset potentials due to enhanced electron density at Cu centers . Electrochemical impedance spectroscopy (EIS) and DFT confirm this mechanism, with TOF values correlating with Hammett parameters (ρ = -1.2) .
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
